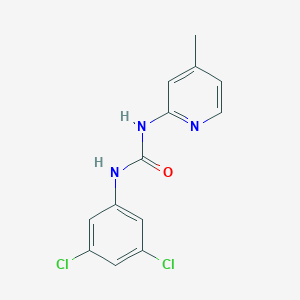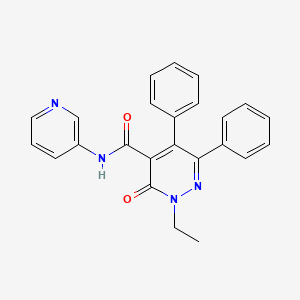METHANONE](/img/structure/B4539366.png)
[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Descripción general
Descripción
4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: is a complex organic compound with a unique structure that combines a furylcarbonyl group, a piperazine ring, and a benzisoxazole moiety
Métodos De Preparación
The synthesis of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves several steps:
Formation of the Furylcarbonyl Group: The furylcarbonyl group can be synthesized through the reaction of furfural with an appropriate reagent to introduce the carbonyl functionality.
Piperazine Ring Formation: The piperazine ring is typically formed through the cyclization of ethylenediamine with a dihaloalkane.
Benzisoxazole Synthesis: The benzisoxazole moiety can be synthesized via the cyclization of an appropriate precursor, such as an o-nitrophenyl derivative, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the furylcarbonyl-piperazine intermediate with the benzisoxazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Análisis De Reacciones Químicas
4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Aplicaciones Científicas De Investigación
4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE can be compared with other similar compounds:
Similar Compounds: Compounds like 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE and 5- [4- (2-furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid share structural similarities.
Uniqueness: The unique combination of the furylcarbonyl, piperazine, and benzisoxazole moieties in 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
furan-2-yl-[4-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-4-5-14-13(11-12)16(19-25-14)18(23)21-8-6-20(7-9-21)17(22)15-3-2-10-24-15/h2-3,10,12H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWZGCWQNYISFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-5-({[1-(4-methylphenyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4539306.png)

![3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid](/img/structure/B4539312.png)

![9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B4539318.png)
![1-[3-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one](/img/structure/B4539326.png)
methanone](/img/structure/B4539327.png)
![5-benzylsulfanyl-N-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B4539335.png)

![6-METHYL-N-[(4-METHYLPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4539349.png)
![(4-ETHYL-5-METHYL-3-THIENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4539350.png)
![2-{1-(3,4-difluorobenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4539364.png)

